3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by chloromethylation. The reaction conditions often include the use of catalysts such as copper and zinc, and the reactions are carried out at room temperature to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Cycloaddition: The triazolopyridazine ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted derivatives, while cycloaddition reactions can result in the formation of complex heterocyclic structures .
Scientific Research Applications
3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, showing activity against various cancer cell lines.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibition activity and are structurally similar to triazolopyridazines.
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine-Based Compounds: These compounds are used in materials science for their energetic properties.
Uniqueness
3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H11ClN4O |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-(chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H11ClN4O/c1-19-11-5-3-2-4-9(11)10-6-7-12-15-16-13(8-14)18(12)17-10/h2-7H,8H2,1H3 |
InChI Key |
XCTZBLFKEVZMHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3CCl)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.